molecular formula C14H13NO3S B1596202 N-Tosylbenzamide CAS No. 6971-74-0

N-Tosylbenzamide

Cat. No.: B1596202
CAS No.: 6971-74-0
M. Wt: 275.32 g/mol
InChI Key: SGJFNRQZMRIAJP-UHFFFAOYSA-N
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Description

N-Tosylbenzamide: is a chemical compound with the molecular formula C20H17NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group and a sulfonyl group attached to a 4-methylphenyl ring .

Mechanism of Action

Target of Action

N-Tosylbenzamide, also known as Benzamide, N-[(4-methylphenyl)sulfonyl]-, is a chemical compound that has been used in various chemical reactions. It has been used in reactions involving the cleavage of the c–n bond of tertiary amines .

Mode of Action

This compound has been involved in reactions under specific conditions. For instance, it has been used in a reaction involving visible light-promoted transformations via iron/disulfide catalysis and molecular oxygen oxidation . It has also been used in a reaction involving the cleavage of the C–N bond of tertiary amines in the presence of a palladium catalyst and peroxide .

Biochemical Pathways

It has been used in the synthesis of 3-hydroxy-isoindolinones through visible light-promoted transformations . Isoindolinone derivatives are potential biological and pharmacologically active molecules, serving as critical structural motifs in natural products and many drugs .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, in a reaction involving visible light-promoted transformations, a range of 3-hydroxy-isoindolinones was obtained . In another reaction involving the cleavage of the C–N bond of tertiary amines, transamidated products were produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in a reaction involving visible light-promoted transformations, the reaction was examined under blue LED irradiation at room temperature . In another reaction involving the cleavage of the C–N bond of tertiary amines, the reaction was carried out in the presence of a palladium catalyst and peroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tosylbenzamide typically involves the reaction of benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow microreactor systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Tosylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Tosylbenzamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes .

Medicine: It is studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Comparison with Similar Compounds

  • Benzamide, N-(4-methylphenyl)-
  • N-Benzoyl-p-toluidine
  • 4’-Methylbenzanilide

Comparison: N-Tosylbenzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and different reactivity patterns .

Properties

IUPAC Name

N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFNRQZMRIAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064527
Record name Benzamide, N-[(4-methylphenyl)sulfonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-74-0
Record name N-Tosylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-((4-methylphenyl)sulfonyl)-
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Record name 6971-74-0
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Record name Benzamide, N-[(4-methylphenyl)sulfonyl]-
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Record name Benzamide, N-[(4-methylphenyl)sulfonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(p-tolyl)sulphonyl]benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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